molecular formula C17H14F2N4O2 B2556621 N-[(2,4-difluorophenyl)methyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide CAS No. 1235321-41-1

N-[(2,4-difluorophenyl)methyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide

Cat. No.: B2556621
CAS No.: 1235321-41-1
M. Wt: 344.322
InChI Key: IMGVDYSKPCISNI-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a useful research compound. Its molecular formula is C17H14F2N4O2 and its molecular weight is 344.322. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

Research into the derivatives of 1,2,3-triazole, related in structure to N-(2,4-difluorobenzyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide, has shown promise in the development of antimicrobial agents. A study detailed the synthesis of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with various substitutions, demonstrating moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017).

Cancer Chemotherapy

Compounds structurally related to N-(2,4-difluorobenzyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide have been explored as inhibitors of dihydrofolate reductase, showing clinical promise for use in cancer chemotherapy. The molecular structures of these compounds have been determined to facilitate their development as both reversible and irreversible inhibitors (Camerman et al., 1978).

Spin Transition Materials

A magnetostructural investigation into compounds with structural similarities to N-(2,4-difluorobenzyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide revealed the first example of a hydrazyl radical demonstrating a reversible sharp spin transition, a property of interest for advanced material science applications. This discovery opens the door to the development of materials with novel magnetic properties (Constantinides et al., 2014).

Synthetic Chemistry

In synthetic chemistry, derivatives related to N-(2,4-difluorobenzyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide have been utilized as intermediates for the synthesis of diverse heterocycles. These compounds serve as versatile building blocks in the construction of complex molecules, highlighting their significance in the development of novel chemical entities with potential pharmacological activities (Honey et al., 2012).

Low Dielectric Materials

The synthesis of fluorinated polybenzoxazines, using monomers derived from compounds structurally akin to N-(2,4-difluorobenzyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide, has produced materials with significantly reduced dielectric constants. These materials, exhibiting low moisture absorption and high thermal stability, are particularly suitable for use in high-temperature processes of interlayer dielectrics, demonstrating the compound's potential utility in the development of advanced electronic materials (Parveen et al., 2014).

CO2 Capture

A perfluorinated covalent triazine-based framework, developed using principles that could be applied to the chemical structure of N-(2,4-difluorobenzyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide, has shown highly selective and water-tolerant CO2 capture capabilities. This advancement underscores the role of fluorinated compounds in addressing environmental challenges, particularly in the capture and sequestration of greenhouse gases (Zhao et al., 2013).

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O2/c1-10(16(24)20-9-11-6-7-12(18)8-14(11)19)23-17(25)13-4-2-3-5-15(13)21-22-23/h2-8,10H,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGVDYSKPCISNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(C=C(C=C1)F)F)N2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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